5-Bromo-4-nitro-1-propyl-1H-pyrazole

Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

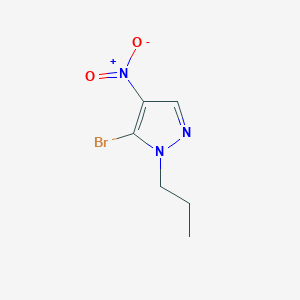

This compound represents a substituted pyrazole derivative characterized by specific positional arrangements of functional groups on the five-membered heterocyclic ring system. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-bromo-4-nitro-1-propylpyrazole. The compound possesses Chemical Abstracts Service registry number 1429309-51-2, which serves as its unique identifier in chemical databases and literature.

The structural framework consists of a pyrazole ring system bearing three distinct substituents positioned at specific locations. The bromine atom occupies the 5-position of the pyrazole ring, while the nitro group is located at the 4-position, and the propyl chain is attached to the 1-nitrogen atom of the heterocycle. This substitution pattern creates a compound with distinct electronic and steric properties compared to other pyrazole isomers.

The compound's canonical Simplified Molecular Input Line Entry System representation is CCCn1ncc(c1Br)N+[O-], which accurately describes the connectivity and stereochemistry of all atoms within the molecular structure. The International Chemical Identifier string InChI=1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 provides comprehensive structural information including connectivity, hydrogen count, and molecular formula. The corresponding International Chemical Identifier Key RVMLCXOVQARJRB-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C6H8BrN3O2, indicating the compound contains six carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. This composition reflects the heterocyclic nature of the compound with its nitrogen-containing pyrazole core and the presence of both organic and inorganic substituents.

The molecular weight of the compound is precisely 234.05 daltons, as determined through high-resolution mass spectrometry and confirmed across multiple independent sources. This molecular weight places the compound within the range typical for pharmaceutical intermediates and synthetic building blocks used in medicinal chemistry applications.

The molecular weight distribution analysis reveals that the bromine atom contributes approximately 34.1% of the total molecular weight, while the nitro group accounts for approximately 19.7% of the molecular mass. The propyl substituent represents about 18.4% of the total weight, with the remaining pyrazole core accounting for the balance. This distribution pattern significantly influences the compound's physical properties, including density, solubility characteristics, and spectroscopic behavior.

| Molecular Component | Formula | Molecular Weight (Da) | Percentage of Total |

|---|---|---|---|

| Pyrazole Core | C3H3N2 | 67.07 | 28.7% |

| Bromine Substituent | Br | 79.90 | 34.1% |

| Nitro Group | NO2 | 46.01 | 19.7% |

| Propyl Chain | C3H7 | 43.09 | 18.4% |

| Total | C6H8BrN3O2 | 234.05 | 100.0% |

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Raman)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of each nucleus within the molecule. The compound's spectroscopic signature differs significantly from related pyrazole derivatives due to the specific substitution pattern and electronic effects of the functional groups.

Proton Nuclear Magnetic Resonance spectroscopy of related pyrazole compounds demonstrates characteristic patterns that can be extrapolated to understand this specific derivative. The pyrazole ring proton typically appears as a singlet in the aromatic region, while the propyl chain exhibits the expected multipicity patterns for methylene and methyl groups. The presence of the nitro group and bromine substituent creates distinctive downfield shifts compared to unsubstituted pyrazole derivatives.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework and electronic environment of each carbon atom within the molecule. The carbonyl carbon of the nitro group and the carbon atoms of the pyrazole ring exhibit characteristic chemical shifts that reflect the electron-withdrawing effects of the substituents. The propyl chain carbons display typical aliphatic chemical shift values, while the pyrazole ring carbons show aromatic character modified by the substituent effects.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitro group exhibits strong absorption bands in the region of 1500-1600 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds. The pyrazole ring displays characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations, while the propyl chain contributes aliphatic carbon-hydrogen stretching and bending modes.

Thermodynamic Properties: Melting Point, Boiling Point, and Density

The thermodynamic properties of this compound reflect the compound's molecular structure and intermolecular interactions. The predicted boiling point of the compound is 287.8±20.0°C, indicating significant thermal stability under standard atmospheric conditions. This relatively high boiling point suggests strong intermolecular forces, likely arising from the polar nature of the nitro group and the electron-rich pyrazole ring system.

The density of the compound is predicted to be 1.75±0.1 g/cm³, which represents a relatively high density compared to simple organic compounds. This elevated density reflects the presence of the heavy bromine atom and the compact molecular structure resulting from the heterocyclic framework. The high density also indicates efficient molecular packing in the solid state, contributing to the compound's physical stability.

Melting point data for this compound is not explicitly available in the current literature, though related pyrazole derivatives typically exhibit melting points in the range of 100-200°C depending on their substitution patterns. The presence of both electron-withdrawing groups (nitro and bromo) and the propyl substituent likely influences the crystal packing and intermolecular interactions that determine the melting behavior.

| Thermodynamic Property | Value | Uncertainty | Method |

|---|---|---|---|

| Boiling Point | 287.8°C | ±20.0°C | Predicted |

| Density | 1.75 g/cm³ | ±0.1 g/cm³ | Predicted |

| Melting Point | Not Available | - | - |

Solubility Behavior in Organic and Aqueous Solvents

The solubility characteristics of this compound demonstrate the compound's moderate polarity and specific interactions with various solvent systems. In aqueous environments, the compound exhibits limited solubility with a reported value of 0.42 g/L, classifying it as sparingly soluble in water. This low aqueous solubility reflects the predominant lipophilic character of the molecule, despite the presence of polar functional groups such as the nitro substituent.

The limited water solubility arises from the hydrophobic nature of the propyl chain and the bromine substituent, which outweigh the hydrogen-bonding potential of the nitro group and pyrazole nitrogen atoms. The pyrazole ring system, while containing nitrogen heteroatoms capable of hydrogen bonding, does not provide sufficient hydrophilic character to overcome the lipophilic contributions of the other substituents.

In organic solvents, the compound likely demonstrates enhanced solubility characteristics due to favorable interactions between the molecular structure and organic solvent molecules. The presence of the aromatic pyrazole ring system suggests good solubility in aromatic solvents, while the polar nitro group may facilitate dissolution in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile. The propyl chain contributes to solubility in moderately polar organic solvents and may enhance compatibility with hydrocarbon-based systems.

| Solvent Type | Solubility | Classification |

|---|---|---|

| Water | 0.42 g/L | Sparingly Soluble |

| Organic Solvents | Predicted Enhanced | Variable |

Stability Under Ambient and Extreme Conditions

The stability profile of this compound under various environmental conditions reflects the inherent chemical stability of the pyrazole framework combined with the specific effects of its substituents. Under ambient conditions, the compound demonstrates reasonable chemical stability, as evidenced by its availability as a research chemical and its storage under standard laboratory conditions.

The compound shows stability under recommended storage conditions when properly handled and stored. The pyrazole ring system provides a stable aromatic framework that resists many common degradation pathways. However, the presence of the nitro group introduces potential reactivity under certain conditions, particularly in the presence of reducing agents or under strongly acidic conditions.

Temperature stability analysis indicates that the compound maintains its chemical integrity under moderate heating, consistent with its predicted boiling point of approximately 288°C. However, extreme temperatures may lead to thermal decomposition, potentially producing hazardous decomposition products including carbon monoxide, nitrogen oxides, and hydrogen bromide. Under fire conditions or extreme thermal stress, the compound may undergo fragmentation reactions that compromise its structural integrity.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-4-nitro-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMLCXOVQARJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-nitro-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-propyl-3,5-dibromo-4-nitropyrazole with hydrazine under controlled conditions . The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution: 5-Amino-4-nitro-1-propyl-1H-pyrazole, 5-Thio-4-nitro-1-propyl-1H-pyrazole.

Reduction: 5-Bromo-4-amino-1-propyl-1H-pyrazole.

Oxidation: this compound-3-carboxylic acid.

Scientific Research Applications

Pharmacological Applications

The pyrazole derivative, including 5-bromo-4-nitro-1-propyl-1H-pyrazole, has shown significant potential in medicinal chemistry. Various studies have highlighted its biological activities:

- Anti-inflammatory and Analgesic Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been synthesized and tested for their ability to alleviate pain and inflammation. For instance, a study demonstrated that certain pyrazole derivatives exhibited potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

- Antimicrobial Activity : Research indicates that pyrazoles can inhibit the growth of various microbial strains. A series of pyrazole derivatives were screened against bacterial strains such as E. coli and Staphylococcus aureus, revealing promising antimicrobial activity . The specific compound this compound may also exhibit similar properties.

- Anticancer Potential : Pyrazoles have been investigated for their anticancer properties. Some derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exploration of this compound in this context remains an area of active research.

Coordination Chemistry

The coordination properties of pyrazoles are noteworthy, particularly in the formation of metal-organic frameworks (MOFs). This compound can act as a ligand in coordination complexes, facilitating the extraction of metal ions from solutions. This property is beneficial in various applications, including:

- Environmental Remediation : Pyrazole-based ligands can be used to capture heavy metals from contaminated water sources, showcasing their potential in environmental cleanup efforts .

- Catalysis : The ability of pyrazoles to form stable complexes with transition metals makes them suitable candidates for catalytic processes in organic synthesis .

Material Science Applications

The unique structural characteristics of this compound extend its applicability to material science:

- Synthesis of Functional Materials : The compound can be utilized in the synthesis of functional materials, such as sensors and electronic devices, due to its electronic properties and stability under various conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of pyrazole derivatives, including this compound:

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes . The propyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

5-Bromo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1393728-45-4)

- Substituents : Replaces the propyl group with a 2,2,2-trifluoroethyl moiety.

- Its molecular weight is 284.03 g/mol (calculated).

5-Bromo-1-ethyl-1H-pyrazole (CAS 1268334-99-1)

- Substituents : Lacks the nitro group and has a shorter ethyl chain at N1.

- Key Features : The absence of the nitro group reduces electrophilicity, limiting its utility in nitration or reduction reactions. Its molecular formula is C₅H₇BrN₂ .

Halogen and Functional Group Variations

5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole

- Substituents : Substitutes bromine with chlorine and adds a methyl group at position 3 and a phenyl group at N1.

- Its molecular weight is 237.64 g/mol .

5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic Acid (CAS 1565032-98-5)

- Substituents : Features a carboxylic acid group at position 4 and an isopropyl chain at N1.

- Key Features : The carboxylic acid group enables hydrogen bonding and salt formation, broadening applications in drug design. Its molecular weight is 233.06 g/mol , with a predicted pKa of 2.50 , indicating high acidity .

Cyclopropane and Aromatic Ring Modifications

4-Bromo-1-cyclopropyl-5-methyl-1H-pyrazole (CAS 1513346-26-3)

- Substituents : Replaces the propyl chain with a cyclopropyl group and adds a methyl group at position 4.

- Its molecular formula is C₇H₉BrN₂ .

4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole

- Substituents : Incorporates a heptafluoropropyl group at position 3 and a phenyl group at position 5.

- Key Features : Fluorine-rich substituents enhance hydrophobicity and thermal stability, making this compound suitable for materials science applications .

Biological Activity

5-Bromo-4-nitro-1-propyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazoles are known for their significant pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The structural modifications of pyrazole derivatives can enhance their biological activities, making them valuable in medicinal chemistry.

Pharmacological Activities

1. Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds with the pyrazole nucleus have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating significant anti-inflammatory potential .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example, a series of pyrazole derivatives were tested against multiple cancer cell lines, including MCF7 and A549. One derivative demonstrated an IC50 value of 0.39 µM against MCF7 cells, highlighting its potency .

3. Antimicrobial Activity

Antimicrobial properties have also been attributed to pyrazole derivatives. In a study evaluating the efficacy of various compounds against bacterial strains such as E. coli and S. aureus, certain pyrazoles exhibited promising antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Pathways : Many pyrazoles act by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases.

- Disruption of Cell Cycle : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle regulation.

- Antioxidant Properties : Some pyrazoles exhibit antioxidant activity, which can contribute to their anti-inflammatory effects.

Case Studies and Research Findings

| Study | Compound Tested | Biological Activity | IC50/Effectiveness |

|---|---|---|---|

| Tewari et al., 2014 | Various pyrazoles | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Bouabdallah et al., 2022 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Anticancer (Hep-2) | IC50 = 3.25 mg/mL |

| Burguete et al., 2014 | 1,5-diaryl pyrazoles | Antibacterial | MIC comparable to standard antibiotics |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-nitro-1-propyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed, starting with cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with propylhydrazine to form the pyrazole core. Subsequent bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces the bromine atom at the 5-position. Nitration is achieved with fuming HNO₃ in H₂SO₄ at 50–60°C, targeting the 4-position. Yield optimization requires strict temperature control during nitration and inert atmospheres to minimize side reactions like over-nitration .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in substituted pyrazoles?

- Methodological Answer :

- ¹H-NMR : The propyl group at N1 appears as a triplet (δ 0.9–1.1 ppm for CH₃), a sextet (δ 1.5–1.7 ppm for CH₂), and a triplet (δ 3.9–4.1 ppm for N-CH₂). The nitro group deshields adjacent protons, shifting the C5-Br proton downfield (δ 8.2–8.5 ppm) .

- IR : Nitro groups show asymmetric stretching at 1520–1550 cm⁻¹ and symmetric stretching at 1340–1380 cm⁻¹. Bromine substitution is confirmed by C-Br stretches at 550–650 cm⁻¹ .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber glass vials under argon at –20°C. Decomposition occurs above 40°C, releasing NOx gases, as confirmed by thermogravimetric analysis (TGA). Avoid contact with reducing agents to prevent nitro group reduction .

Advanced Research Questions

Q. How does the nitro group’s position influence regioselectivity in electrophilic substitution reactions of brominated pyrazoles?

- Methodological Answer : The nitro group at C4 acts as a meta-directing deactivating group, directing subsequent electrophilic attacks (e.g., sulfonation) to the C3 position. Computational studies (DFT) show that the electron-withdrawing nitro group increases the activation energy for substitution at C5, favoring C3 reactivity. Experimental validation via kinetic isotopic labeling (KIE) is recommended .

Q. What strategies mitigate spectral data contradictions in characterizing pyrazole derivatives?

- Methodological Answer :

- Contradiction : Overlapping peaks in ¹H-NMR due to propyl group rotation.

- Resolution : Use variable-temperature NMR (VT-NMR) to slow rotational isomerism. For IR, employ matrix-isolation spectroscopy to isolate vibrational modes. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. How can computational modeling predict the environmental fate of this compound in indoor surfaces?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like OPLS-AA can model adsorption onto silica (a common indoor surface). Key parameters include van der Waals interactions between the nitro group and surface hydroxyls. Experimental validation via quartz crystal microbalance (QCM) measurements under controlled humidity (30–70% RH) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.